molecular formula C15H18N2O3S B2642905 N-benzyl-N'-(4-methoxybenzyl)sulfamide CAS No. 143836-81-1

N-benzyl-N'-(4-methoxybenzyl)sulfamide

Cat. No.: B2642905
CAS No.: 143836-81-1
M. Wt: 306.38
InChI Key: SNLMRHXUYSDKJN-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-methoxybenzyl)sulfamide is an organic compound with the molecular formula C15H18N2O3S It is characterized by the presence of a sulfamide group bonded to benzyl and 4-methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-methoxybenzyl)sulfamide typically involves the reaction of benzylamine with 4-methoxybenzylamine in the presence of a sulfamide source. One common method involves the use of sulfamide (NH2SO2NH2) as the sulfamide source, which reacts with the amines under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of N-benzyl-N’-(4-methoxybenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-methoxybenzyl)sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction can produce amines .

Scientific Research Applications

N-benzyl-N’-(4-methoxybenzyl)sulfamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-methoxybenzyl)sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their function. The benzyl and 4-methoxybenzyl groups may also interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-(4-methoxybenzyl)sulfamide is unique due to the presence of both benzyl and 4-methoxybenzyl groups attached to a sulfamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-20-15-9-7-14(8-10-15)12-17-21(18,19)16-11-13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMRHXUYSDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143836-81-1
Record name (benzylsulfamoyl)[(4-methoxyphenyl)methyl]amine
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